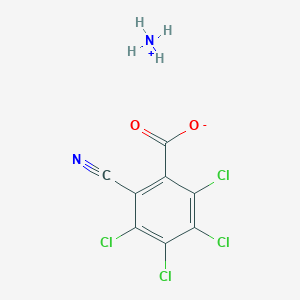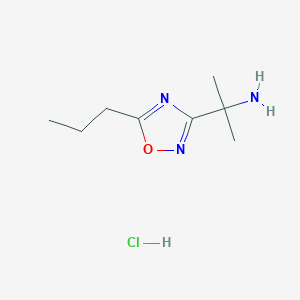
5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a thiophene derivative . For example, a compound with a similar structure was obtained by the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate, followed by hydrolysis, hydrogenation, and acylation of the intermediate products .Scientific Research Applications
Anticancer Potential
- Apoptosis Induction in Cancer Cells : The compound 5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has shown promise as an apoptosis inducer, particularly in breast and colorectal cancer cell lines. Notably, its analog 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole demonstrated potent activity against these cancer cells. This compound was found to cause cell cycle arrest in the G(1) phase and subsequent induction of apoptosis. The molecular target identified for this compound is TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).
Synthesis and Biological Assessment
- Heterocyclic 1,2,4-Triazoles Synthesis : Research on the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides reveals a method to create a variety of acetamides that incorporate the 1,2,4-oxadiazole cycle. This method starts from commercially available 2-chloropyridine-carboxylic acids and amidoximes, leading to the formation of 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. These compounds have been evaluated for their pharmacological activity, demonstrating the versatility of the 1,2,4-oxadiazole structure in synthesizing biologically active compounds (Karpina et al., 2019).
Structural Studies and Applications
- Metal Complex Formation : Studies on Hg(II) and Ni(II) complexes involving variants of the 1,2,4-oxadiazole structure, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione, have been conducted. These complexes exhibit notable properties like quasi-reversible redox behavior and photoluminescence, indicating their potential use in materials science, particularly in fluorescent materials and electronic applications (Bharti et al., 2013).
Antibacterial and Antimicrobial Activities
- Antibacterial Properties : Several derivatives of 1,2,4-oxadiazoles have demonstrated antibacterial activity. For instance, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines have shown significant in vitro activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents. This highlights the compound's relevance in pharmaceutical research focused on combating bacterial infections (Megally Abdo & Kamel, 2015).
Future Directions
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-9-6-7(3-4-13-9)11-14-10(15-16-11)8-2-1-5-17-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKDEZPZTGXLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)
![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)





![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)

